{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluoroethyl group and a methylpropylamine group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroethyl bromide as the alkylating agent.
Attachment of the Methylpropylamine Group: The final step involves the alkylation of the pyrazole ring with 2-methylpropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the fluoroethyl group, potentially converting it to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in medicinal chemistry .
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure without the fluoroethyl and methylpropylamine groups.
1-(2-Fluoroethyl)pyrazole: Lacks the methylpropylamine group.
3-(2-Methylpropyl)pyrazole: Lacks the fluoroethyl group.
Uniqueness
The presence of both the fluoroethyl and methylpropylamine groups in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine makes it unique compared to other pyrazole derivatives. These groups can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H18FN3 |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-9(2)7-12-8-10-3-5-14(13-10)6-4-11/h3,5,9,12H,4,6-8H2,1-2H3 |
InChI Key |
JENDEYVTUKCWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)CCF |
Origin of Product |
United States |
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